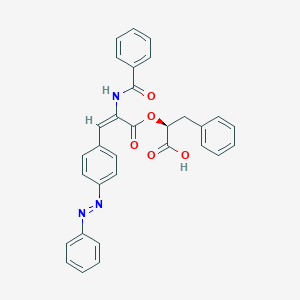
Bapacpl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bapacpl is a complex organic compound with a unique structure that combines benzoylamino, phenylazo, and cinnamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bapacpl typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bapacpl can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Bapacpl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of Bapacpl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Bapacpl: shares similarities with other cinnamoyl and azo compounds, such as cinnamoyl threonine derivatives and phenylazo compounds
Uniqueness
- The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential applications that may not be achievable with simpler compounds .
Propiedades
Número CAS |
133658-51-2 |
|---|---|
Fórmula molecular |
C31H25N3O5 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1 |
Clave InChI |
SUUBCCOJQFWJFI-UEZAZLIPSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Sinónimos |
BAPACPL O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















